molecular formula C12H16N4O4S2 B7785903 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide

Cat. No.: B7785903
M. Wt: 344.4 g/mol
InChI Key: GOZYRNYYGBYTPV-LFIBNONCSA-N
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Description

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide is a complex organic compound that features a combination of sulfonyl, sulfamoyl, and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide typically involves multiple steps One common approach is to start with the preparation of the tert-butylsulfonyl group, which is then attached to an aniline derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions are often employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl and sulfamoyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The cyanide group can also interact with metal ions in biological systems, affecting various biochemical pathways.

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-12(2,3)21(17,18)11(8-13)16-15-9-4-6-10(7-5-9)22(14,19)20/h4-7,15H,1-3H3,(H2,14,19,20)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZYRNYYGBYTPV-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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